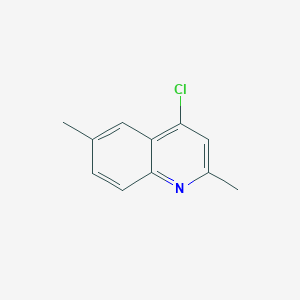

4-Chloro-2,6-dimethylquinoline

説明

Significance of the Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry and Organic Synthesis

The quinoline motif is a cornerstone in the development of therapeutic agents and a versatile building block in synthetic organic chemistry. nih.govnumberanalytics.com Its widespread presence in biologically active compounds underscores its importance as a "privileged scaffold," a molecular framework that is frequently identified as a source of active substances. tandfonline.comresearchgate.nettandfonline.com

Quinoline was first isolated in 1834 by the German chemist Friedlieb Ferdinand Runge from coal tar, which remains a principal commercial source. wikipedia.orgiipseries.orgnih.gov A few years later, in 1842, French chemist Charles Gerhardt synthesized a compound he named 'Chinoilin' through the distillation of the alkaloid quinine (B1679958) with potassium hydroxide. wikipedia.orgrsc.org Initially, quinoline's primary uses were as a precursor in the synthesis of dyes and as a solvent for resins and terpenes. wikipedia.orgbiosynce.com Its connection to the antimalarial alkaloid quinine, however, foreshadowed the immense therapeutic potential of its derivatives. numberanalytics.com

Table 1: Timeline of Key Historical Developments of Quinoline

| Year | Discoverer/Developer | Event | Significance |

| 1834 | Friedlieb F. Runge | First isolation of "leukol" (quinoline) from coal tar. wikipedia.orgnih.gov | Marks the initial discovery of the quinoline scaffold. |

| 1842 | Charles Gerhardt | Synthesis of "Chinoilin" from the alkaloid quinine. wikipedia.orgrsc.org | Established the structural link between quinoline and a natural therapeutic agent. |

| 1880 | Zdenko Hans Skraup | Development of the Skraup synthesis of quinoline. iipseries.orgnih.gov | Provided a valuable laboratory-scale method for creating quinoline. |

| 1882 | Paul Friedländer | Development of the Friedländer synthesis. nih.govmdpi.com | Offered a convenient procedure for preparing substituted quinoline derivatives. |

The chemistry of quinoline has evolved dramatically from its early association with antimalarial drugs like quinine and the synthetic analogue chloroquine (B1663885). nih.govmdpi.com The versatility of the quinoline ring system has allowed for extensive synthetic modification, leading to the generation of a vast library of structurally diverse derivatives. nih.gov This has expanded its therapeutic applications into numerous other areas. nih.gov Today, quinoline derivatives are integral to the development of drugs with a wide spectrum of pharmacological activities, including anticancer (e.g., camptothecin), antibacterial (e.g., fluoroquinolones like ciprofloxacin), and anti-inflammatory agents. nih.govnih.govorientjchem.org The continuous effort to functionalize the quinoline scaffold drives the discovery of novel bioactive molecules. nih.govfrontiersin.org

Table 2: Prominent Examples of Quinoline-Based Drugs

| Drug Name | Therapeutic Class | Description |

| Quinine | Antimalarial | A naturally occurring alkaloid from the Cinchona tree. wikipedia.orgnih.gov |

| Chloroquine | Antimalarial | A synthetic quinoline derivative widely used for malaria treatment. nih.govmdpi.com |

| Ciprofloxacin | Antibacterial | A broad-spectrum fluoroquinolone antibiotic. nih.gov |

| Camptothecin | Anticancer | A topoisomerase I inhibitor used in cancer chemotherapy. nih.govnumberanalytics.com |

| Bedaquiline | Anti-tubercular | A diarylquinoline used to treat multidrug-resistant tuberculosis. nih.gov |

The quinoline nucleus is frequently described as a "privileged scaffold" in medicinal chemistry. nih.govtandfonline.com This term refers to molecular frameworks that can provide ligands for more than one type of biological receptor or enzyme, thus appearing repeatedly in a range of biologically active compounds. tandfonline.comresearchgate.netnih.gov The quinoline structure is considered privileged due to its synthetic accessibility, its well-understood chemistry, and its "druggability," which allows for structural optimization through established synthetic pathways. tandfonline.comtandfonline.comnih.gov

Furthermore, the quinoline ring often acts as a pharmacophore, which is the essential part of a molecule's structure responsible for its pharmacological activity. nih.govrsc.org The unique electronic and structural features of the quinoline system, including its ability to participate in hydrogen bonding and π-π stacking interactions, enable it to bind effectively to various biological targets. biosynce.comacs.org

Evolution of Quinoline Chemistry in Drug Discovery

Classification and Structural Characteristics of Chloroquinoline Derivatives

Positional isomerism is a key feature of substituted quinolines. In a dimethyl-substituted chloroquinoline, the chlorine atom and the two methyl groups can be placed at various positions on the bicyclic ring system, leading to a large number of unique isomers. Each isomer possesses distinct physical and chemical properties. For instance, the compound 4-Chloro-2,6-dimethylquinoline is one specific isomer where the chlorine atom is at position 4, and the methyl groups are at positions 2 and 6. Changing any of these positions results in a different molecule with potentially different reactivity and biological function.

Table 3: Examples of Positional Isomers of Chloro-dimethylquinoline

| Compound Name | Chlorine Position | Methyl Group Positions |

| This compound | 4 | 2, 6 |

| 2-Chloro-4,6-dimethylquinoline (B1297726) | 2 | 4, 6 |

| 4-Chloro-2,8-dimethylquinoline | 4 | 2, 8 |

| 4-Chloro-6,8-dimethylquinoline | 4 | 6, 8 |

The chemical behavior of a substituted quinoline is governed by the interplay of steric and electronic effects of its substituents. wikipedia.org

Electronic Effects: The nitrogen atom in the quinoline ring is electron-withdrawing, making the heterocyclic ring relatively electron-deficient compared to the carbocyclic (benzene) ring. numberanalytics.com

Chlorine Atom: As a substituent, chlorine exerts a dual electronic effect. It is strongly electron-withdrawing through the inductive effect (-I), which decreases the electron density of the ring. This effect is particularly pronounced at the position of substitution, making the carbon atom attached to the chlorine (e.g., C4 in 4-chloroquinoline) electrophilic and susceptible to nucleophilic attack. researchgate.net

Methyl Groups: Methyl groups are electron-donating through induction and hyperconjugation (+I). This effect increases the electron density of the quinoline ring system.

Positional Isomerism of Chlorine and Methyl Substituents

Research Rationale: Focus on this compound for In-Depth Academic Investigation

Within the diverse family of halogenated quinolines, this compound (CAS No. 6270-08-2) has been identified as a valuable building block for targeted chemical synthesis. cymitquimica.com Its structure, featuring a reactive chlorine atom at the 4-position and two methyl groups, makes it a strategic precursor for developing more complex molecules with potential biological activity. The primary research interest in this compound lies in its utility as a synthetic intermediate. researchgate.netresearchgate.net

A significant application of this compound is in the synthesis of novel hybrid molecules. For instance, researchers have used it as a key reactant to prepare "clubbed" pyrimidine-quinoline molecules. researchgate.netsci-hub.se In these syntheses, the chlorine atom at the 4-position undergoes nucleophilic substitution, allowing the quinoline moiety to be linked to a pyrimidine (B1678525) core. sci-hub.se The resulting hybrid structures are then evaluated for potential microbicidal, antibacterial, and antifungal activities. researchgate.netresearchgate.net This approach of combining two known pharmacophores (quinoline and pyrimidine) is a deliberate strategy in drug design aimed at discovering new therapeutic agents. nih.govebi.ac.uk

The utility of the 4-chloro substituent as a versatile synthetic handle is a well-established principle in quinoline chemistry. acs.org It allows for the systematic introduction of a wide array of functional groups, including alkoxy, thioalkyl, and amino groups, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies. rsc.orgacs.org The specific compound, this compound, is commercially available for research purposes, facilitating its use in academic and industrial laboratories exploring new chemical entities. hoffmanchemicals.com Its application in the synthesis of new heterocyclic systems underscores its importance as a foundational element in the toolkit of synthetic organic chemistry. researchgate.netresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6270-08-2 | hoffmanchemicals.com |

| Molecular Formula | C₁₁H₁₀ClN | guidechem.com |

| Molecular Weight | 191.66 g/mol | |

| Physical State | Solid | |

| Melting Point | 63 - 67 °C | hoffmanchemicals.com |

| Boiling Point (Predicted) | 285.9 ± 35.0 °C at 760 Torr | hoffmanchemicals.com |

| Density (Predicted) | 1.188 ± 0.06 g/cm³ | hoffmanchemicals.com |

| Refractive Index | 1.62 | hoffmanchemicals.com |

| InChI Key | USUAZNLPQSKHJH-UHFFFAOYSA-N | |

| SMILES | Cc1ccc2nc(C)cc(Cl)c2c1 |

Structure

3D Structure

特性

IUPAC Name |

4-chloro-2,6-dimethylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USUAZNLPQSKHJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(N=C2C=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50283861 | |

| Record name | 4-chloro-2,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-08-2 | |

| Record name | 6270-08-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-chloro-2,6-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50283861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6270-08-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Chloro 2,6 Dimethylquinoline

Contemporary Synthetic Routes to 4-Chloro-2,6-dimethylquinoline

The preparation of this compound can be approached through several modern synthetic strategies. These routes are continuously being refined to improve yield, efficiency, and environmental friendliness.

Friedländer Synthesis and its Adaptations for this compound

The Friedländer synthesis is a classical and straightforward method for constructing the quinoline (B57606) ring system. iipseries.orgpublish.csiro.au It typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. iipseries.orgpublish.csiro.au This reaction is often catalyzed by acids or bases. researchgate.net

In the context of this compound, adaptations of the Friedländer synthesis are employed. One such adaptation involves the reaction of an appropriately substituted o-aminoaryl ketone with a suitable ketone in the presence of a catalyst. For instance, the reaction of 2-amino-5-methylacetophenone with a compound like ethyl acetoacetate (B1235776) under acidic conditions can lead to the formation of the quinoline ring, which can then be subsequently chlorinated. Various catalysts, including mineral acids, Lewis acids like zinc chloride, and solid-supported catalysts, have been utilized to promote this reaction, often with the goal of achieving higher yields and milder reaction conditions. acgpubs.orgresearchgate.net

Cyclization Reactions of Precursors under Controlled Conditions

The synthesis of this compound can also be achieved through the cyclization of specifically designed precursor molecules. rsc.org This approach offers a high degree of control over the final structure. One common strategy involves the intramolecular cyclization of an ortho-substituted aniline (B41778) derivative.

For example, a precursor could be synthesized containing an aniline core with an appropriate side chain that can undergo cyclization to form the quinoline ring. The reaction conditions for this cyclization are critical and are carefully controlled to ensure the desired regioselectivity and to minimize the formation of side products. Catalysts, such as polyphosphoric acid (PPA) or other dehydrating agents, are often employed to facilitate the ring-closing step. acs.org The resulting quinoline can then be chlorinated at the 4-position.

A specific example is the TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides, which provides an efficient route to 4-chloro quinolines. rsc.org

Utilization of Hydrazino Intermediates in Synthesis

Another synthetic pathway to quinoline derivatives involves the use of hydrazino intermediates. chesci.com For the synthesis of this compound, a related precursor, 2-chloro-4,6-dimethylquinoline (B1297726), can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding 2-hydrazino-4,6-dimethylquinoline. chesci.com

While this specific example details the reaction of a chloroquinoline to a hydrazinoquinoline, the reverse, where a hydrazino intermediate is used to construct the quinoline ring, is also a known synthetic strategy in heterocyclic chemistry. These hydrazino intermediates can undergo further reactions, such as condensation with dicarbonyl compounds, to form the quinoline scaffold. The subsequent chlorination at the 4-position would then yield the target molecule.

Catalytic Processes in Enhanced Synthesis and Efficiency

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of this compound is no exception. Various catalytic systems are employed to enhance the efficiency, selectivity, and sustainability of the synthetic routes.

For Friedländer-type syntheses, a range of catalysts have been explored, including:

Brønsted acids: Sulfuric acid and p-toluenesulfonic acid are traditional catalysts. iipseries.org

Lewis acids: Metal salts like FeCl₃, CeCl₃·7H₂O, and Zr(NO₃)₄ have shown to be effective. researchgate.net

Heterogeneous catalysts: Materials like Montmorillonite K-10 offer advantages in terms of reusability and ease of separation. jetir.org

Organocatalysts: Chloramine-T has been reported as an efficient catalyst for quinoline synthesis. acgpubs.org

These catalysts can facilitate key steps in the reaction mechanism, such as condensation and cyclodehydration, leading to higher yields and often allowing for milder reaction conditions. For example, the use of 2,4,6-trichloro-1,3,5-triazine (TCT) has been shown to be a rapid and efficient catalyst for Friedländer annulation. researchgate.net

| Catalyst Type | Example(s) | Role in Synthesis |

| Brønsted Acid | Sulfuric Acid, p-Toluenesulfonic Acid | Promotes condensation and cyclodehydration. iipseries.org |

| Lewis Acid | FeCl₃, CeCl₃·7H₂O, Zr(NO₃)₄ | Facilitates key reaction steps. researchgate.net |

| Heterogeneous | Montmorillonite K-10 | Reusable catalyst, simplifies workup. jetir.org |

| Organocatalyst | Chloramine-T | Efficiently catalyzes quinoline formation. acgpubs.org |

| Other | 2,4,6-trichloro-1,3,5-triazine (TCT) | Enables rapid and high-yielding synthesis. researchgate.net |

Microwave-Assisted Synthesis and Solvent-Free Approaches

To align with the principles of green chemistry, microwave-assisted synthesis and solvent-free reaction conditions are increasingly being adopted for the synthesis of quinoline derivatives. jetir.orgscienceijsar.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles. jetir.orggoogle.com

The synthesis of quinolines via the Friedländer reaction has been successfully carried out under microwave irradiation, sometimes in the absence of a solvent or on a solid support. jetir.orgscienceijsar.com For instance, the condensation of 2-aminoacetophenone (B1585202) with ethyl acetoacetate can be efficiently performed under microwave conditions using a solid catalyst like Montmorillonite K-10, leading to the formation of a quinoline precursor. jetir.org This approach minimizes the use of volatile organic solvents and reduces energy consumption.

Solvent-free microwave synthesis has been shown to improve yields for related compounds like 4-chloro-2-methylquinoline (B1666326) (63%) compared to traditional methods (around 50%).

Synthesis from 2-hydroxy-4,6-dimethylquinoline using POCl3

A direct and common method for the synthesis of this compound involves the chlorination of the corresponding hydroxyquinoline precursor. The synthesis starts with 2-hydroxy-4,6-dimethylquinoline, which is then treated with phosphorus oxychloride (POCl₃). chesci.comsciensage.info This reaction effectively replaces the hydroxyl group at the 4-position (in its tautomeric keto form) with a chlorine atom.

The reaction is typically carried out by refluxing the 2-hydroxy-4,6-dimethylquinoline with an excess of phosphorus oxychloride. chesci.com In some procedures, a catalytic amount of N,N-dimethylaniline is added. After the reaction is complete, the mixture is carefully poured into water or onto ice to decompose the excess POCl₃, which results in the precipitation of the crude this compound. The product can then be purified by recrystallization. chesci.com This method is a reliable and widely used laboratory-scale procedure for obtaining 4-chloroquinolines. A reported yield for the conversion of 2-hydroxy-4,6-dimethylquinoline to 2-chloro-4,6-dimethylquinoline using POCl₃ is 76.7%. sciensage.info

Synthesis from 2,6-dimethylquinolin-4(1H)-one

The conversion of a quinolin-4-one to its 4-chloro derivative is a fundamental and widely employed transformation in quinoline chemistry. The synthesis of this compound from its corresponding precursor, 2,6-dimethylquinolin-4(1H)-one, is achieved through a chlorination reaction. This process typically utilizes a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the most common and effective reagent. nih.govgoogle.com

The reaction mechanism involves the tautomerization of the 2,6-dimethylquinolin-4(1H)-one to its 4-hydroxy-2,6-dimethylquinoline form. The hydroxyl group at the C-4 position is then converted into a better leaving group by the phosphorus oxychloride, which subsequently undergoes nucleophilic attack by a chloride ion to yield the final product. The reaction is often performed by heating the quinolinone with phosphorus oxychloride, sometimes in the presence of phosphorus pentachloride (PCl₅) to enhance reactivity. mdpi.com After the reaction is complete, the mixture is carefully poured into ice water and neutralized to precipitate the crude this compound, which can then be purified by recrystallization or column chromatography. nih.gov

Table 1: Synthesis of this compound

| Starting Material | Reagent(s) | Conditions | Product |

|---|

Chemical Reactivity and Transformation Mechanisms of this compound

The chemical behavior of this compound is dominated by the reactivity of the chlorine atom at the C-4 position and the potential for substitution on the aromatic rings.

Nucleophilic Substitution Reactions at the C-4 Position

The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing effect of the adjacent ring nitrogen, making the C-4 carbon atom electrophilic and prone to attack by nucleophiles.

This compound readily reacts with a variety of nucleophiles, including amines and thiols, to yield substituted quinoline derivatives. evitachem.com These reactions typically proceed under basic conditions or with the application of heat. The substitution of the chloro group allows for the introduction of diverse functional groups, making it a valuable intermediate in the synthesis of more complex molecules. evitachem.com For instance, reactions with various primary or secondary amines lead to the formation of 4-amino-2,6-dimethylquinoline derivatives. Similarly, treatment with thiols or their corresponding sodium salts (thiolates) results in the formation of 4-thioether-2,6-dimethylquinoline compounds. mdpi.com These substitution reactions are crucial for creating new molecular structures with potential applications in medicinal chemistry and materials science. researchgate.net

Table 2: Nucleophilic Substitution with Amines and Thiols

| Reactant | Nucleophile | General Conditions | Product Type |

|---|---|---|---|

| This compound | Primary/Secondary Amine (R₂NH) | Basic or thermal | 4-Amino-2,6-dimethylquinoline |

A specific and important nucleophilic substitution is azidolysis, which involves the displacement of the chloride ion by an azide (B81097) ion (N₃⁻). The reaction of this compound with sodium azide (NaN₃) provides a direct route to 4-azido-2,6-dimethylquinoline. This transformation is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) under gentle heating. researchgate.net The resulting 4-azido-2,6-dimethylquinoline is a key synthetic intermediate, particularly for constructing triazole-containing hybrid molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. researchgate.net

Table 3: Azidolysis of this compound

| Reactant | Reagent | Solvent | Conditions | Product |

|---|

Reactions with Amines and Thiols

Electrophilic Aromatic Substitution on the Quinoline Ring

While nucleophilic substitution at C-4 is prominent, the quinoline ring system can also undergo electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609). The reaction conditions are typically harsh, and the position of substitution is directed by the existing substituents and the deactivating effect of the protonated quinoline nitrogen under strong acidic conditions.

Electrophilic substitution reactions such as nitration and sulfonation on the this compound ring are expected to occur on the carbocyclic (benzene) portion of the molecule. evitachem.com The heterocyclic ring is strongly deactivated due to the electron-withdrawing nitrogen atom, which becomes protonated in the highly acidic media required for these reactions. masterorganicchemistry.com

Nitration: This reaction is carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The substituents on the benzene ring—the chloro group (a deactivator but ortho-, para-directing) and the methyl group at C-6 (an activator and ortho-, para-director)—will influence the position of the incoming nitro group. The activating C-6 methyl group is the dominant directing influence, guiding the substitution primarily to the ortho (C-5 and C-7) and para (C-8) positions relative to it.

Sulfonation: This is achieved by treating the quinoline with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in H₂SO₄). masterorganicchemistry.comlibretexts.org The electrophile is protonated sulfur trioxide (HSO₃⁺). Similar to nitration, the substitution is directed to the benzene ring, with the C-6 methyl group guiding the sulfonic acid group (SO₃H) to the C-5, C-7, or C-8 positions. Sulfonation is often a reversible process. libretexts.org

Table 4: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Expected Product Positions |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | Substitution on the carbocyclic ring (e.g., C-5, C-7, C-8) |

Oxidation and Reduction Pathways

The oxidation and reduction of the this compound nucleus can be directed at several sites, including the heterocyclic ring system and the methyl substituents.

Oxidation: The quinoline ring system is generally resistant to oxidation. However, the nitrogen atom can be oxidized to form the corresponding N-oxide. Strong oxidizing agents can lead to the degradation of the benzene ring, while the pyridine (B92270) ring is typically more robust. The methyl groups at the C2 and C6 positions represent potential sites for oxidation to corresponding carboxylic acids or aldehydes, although this often requires harsh conditions. For instance, the aldehyde group in related quinoline-3-carbaldehydes is known to participate in oxidation reactions. cymitquimica.com

Reduction: The heterocyclic part of the quinoline system is susceptible to reduction. Mild reduction of quinoline with reagents like tin and hydrochloric acid typically results in the selective reduction of the pyridine ring to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. uop.edu.pk Catalytic hydrogenation, for example using hydrogen gas with a platinum catalyst, can lead to a more extensive reduction, potentially producing decahydroquinoline. uop.edu.pk In the case of this compound, catalytic hydrogenation also carries the possibility of reductive dehalogenation, replacing the C4-chloro group with a hydrogen atom, a common side reaction when using catalysts like palladium on carbon. The specific outcome depends heavily on the choice of catalyst, solvent, and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The chlorine atom at the C4 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The reactivity of the C4-Cl bond is greater than that of a C2-Cl bond due to the electronic influence of the nitrogen atom, which makes the C2 and C4 positions more electrophilic. beilstein-journals.org

Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile method for introducing aryl or vinyl substituents at the C4 position. This reaction involves the coupling of this compound with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov Studies on related 4-chloroquinoline (B167314) derivatives have shown that catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] with bases such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₂HPO₄) in solvent systems like DMF or dioxane/water are effective. researchgate.netresearchgate.net

Sonogashira Reaction: The Sonogashira coupling enables the introduction of alkyne moieties, forming 4-alkynyl-2,6-dimethylquinolines. The reaction couples the chloroquinoline with a terminal alkyne using a dual catalyst system, typically a palladium complex and a copper(I) salt (e.g., CuI), in the presence of an amine base like triethylamine. wikipedia.org The reactivity order of halogens in these couplings is I > Br > Cl, making the coupling of chloroquinolines more challenging than their iodo or bromo counterparts, often requiring more active catalysts or harsher conditions. researchgate.net However, regioselective Sonogashira reactions on dihaloquinolines have been successfully developed, demonstrating the feasibility of targeting the C4-chloro position. beilstein-journals.orgresearchgate.net

Heck Reaction: The Heck reaction provides a pathway to install alkenyl groups by coupling this compound with an alkene. Research on various 2-substituted 4-chloroquinolines has demonstrated the efficacy of highly active palladium-phosphinous acid catalysts (e.g., POPd) for Heck additions with alkenes like tert-butyl acrylate. nih.gov The choice of base is critical, with bulky amine bases such as dicyclohexylmethylamine often providing superior yields compared to inorganic bases like sodium acetate (B1210297) or cesium carbonate. nih.gov

| Reaction Type | Reagents & Conditions | Product Type | Research Finding |

| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Base (e.g., K₂CO₃, K₂HPO₄), Solvent (e.g., DMF, Dioxane/H₂O) | 4-Aryl-2,6-dimethylquinolines | Effective for C-C bond formation at the C4 position of the quinoline core. researchgate.netresearchgate.net |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., (PPh₃)₂PdCl₂), CuI, Amine base (e.g., Et₃N) | 4-Alkynyl-2,6-dimethylquinolines | Allows for the introduction of alkyne functionalities, though C-Cl activation can be challenging. beilstein-journals.orgwikipedia.org |

| Heck Reaction | Alkene (e.g., tert-butyl acrylate), POPd catalyst, Base (e.g., dicyclohexylmethylamine) | 4-Alkenyl-2,6-dimethylquinolines | Highly active phosphinous acid-based palladium catalysts are effective for the Heck reaction of 4-chloroquinolines. nih.gov |

Rearrangement Reactions and their Mechanistic Insights

While specific studies detailing synthetic rearrangement reactions of the this compound molecule itself are not extensively documented, insights can be drawn from related systems and analytical studies.

Mass spectrometry studies of various dimethylquinolines have provided evidence for rearrangement via ring expansion upon electron ionization. cdnsciencepub.com In these gas-phase reactions, it is proposed that the molecular ion rearranges by incorporating one of the methyl groups into the ring system before fragmentation. It was observed that ring expansion involving a methyl group on the benzenoid ring (like the C6-methyl) is energetically favored over expansion involving a methyl group on the pyridine ring. cdnsciencepub.com

In the context of synthetic chemistry, photochemical reactions offer a pathway for rearrangements. Quinoline derivatives have been shown to undergo intermolecular cascade dearomative ortho [2+2] cycloaddition/rearrangement reactions with alkenes under energy-transfer catalysis. rsc.org These reactions proceed through strained cyclobutane (B1203170) intermediates that can subsequently rearrange. Such photochemical strategies could potentially be applied to this compound to access complex, three-dimensional fused-ring systems.

Furthermore, classical quinoline syntheses, such as the Skraup-Doebner-Von Miller reaction, are themselves complex sequences involving additions, dehydrations, and redox processes that include significant skeletal rearrangements to form the final aromatic quinoline core. acs.org These established mechanisms underscore the inherent capacity of the quinoline framework and its precursors to undergo structural reorganization under specific chemical conditions.

Synthesis of Clubbed Molecules (e.g., Pyrimidine-Quinoline Hybrids)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single "clubbed" molecule, is a prominent approach in drug discovery. This compound is an important precursor for synthesizing such hybrids, particularly those linking the quinoline scaffold to a pyrimidine (B1678525) ring.

A series of novel pyrimidine-quinoline clubbed molecules has been prepared through the reaction of this compound with various substituted 2-aminopyrimidines. researchgate.net The synthesis involves a nucleophilic aromatic substitution reaction where the amino group of the pyrimidine displaces the chlorine atom at the C4 position of the quinoline. This reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) in the presence of a base such as anhydrous potassium carbonate (K₂CO₃). researchgate.netresearchgate.net The precursor 2-aminopyrimidines are themselves synthesized from the condensation of substituted chalcones with guanidine. researchgate.net These hybrid molecules are of interest for their potential microbicidal activities. researchgate.net

| 2-Aminopyrimidine Precursor (Ar¹/Ar² substituents) | Reaction Conditions | Resulting Clubbed Molecule | Reference |

| Ar¹=C₆H₅, Ar²=4-OCH₃-C₆H₄ | Anhydrous K₂CO₃, THF | N-(4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl)-2,6-dimethylquinolin-4-amine | researchgate.net |

| Ar¹=4-Cl-C₆H₄, Ar²=4-OCH₃-C₆H₄ | Anhydrous K₂CO₃, THF | N-(4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-yl)-2,6-dimethylquinolin-4-amine | researchgate.net |

| Ar¹=4-CH₃-C₆H₄, Ar²=3-Br-C₆H₄ | Anhydrous K₂CO₃, THF | N-(4-(4-methylphenyl)-6-(3-bromophenyl)pyrimidin-2-yl)-2,6-dimethylquinolin-4-amine | researchgate.net |

| Ar¹=4-F-C₆H₄, Ar²=4-CH₃-C₆H₄ | Anhydrous K₂CO₃, THF | N-(4-(4-fluorophenyl)-6-(p-tolyl)pyrimidin-2-yl)-2,6-dimethylquinolin-4-amine | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 4 Chloro 2,6 Dimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules like 4-Chloro-2,6-dimethylquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of this compound, the methyl groups at positions 2 and 6 exhibit distinct singlet peaks. For instance, one study reported chemical shifts for the two methyl groups at approximately δ 1.3 and 2.7 ppm. sciensage.info Another source indicates singlets for the two methyl groups at δ 2.4 and 3.3 ppm. sci-hub.se The aromatic protons on the quinoline (B57606) ring system typically appear as multiplets in the range of δ 7.0 to 8.1 ppm, with their specific chemical shifts and coupling patterns providing information about their relative positions. chesci.com For example, the protons at positions C3, C5, C7, and C8 have been reported to resonate between δ 7.1 and 7.4 ppm. sciensage.info

Table 1: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ ppm) | Multiplicity |

|---|---|---|

| C2-CH₃ | 2.7 | s |

| C6-CH₃ | 1.3 | s |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbon atoms of the two methyl groups typically appear in the upfield region of the spectrum, with reported shifts around δ 20 and 30 ppm. sciensage.info The carbons of the quinoline ring system resonate at lower fields, generally between δ 100 and 150 ppm. sciensage.info For example, specific assignments have placed the quinoline carbons at approximately δ 100, 110, 118, 120, 122, 138, 140, 142, and 150 ppm. sciensage.info This detailed information is crucial for confirming the connectivity of the carbon skeleton.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ ppm) |

|---|---|

| C2-CH₃ | 30 |

| C6-CH₃ | 20 |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. rsc.org

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the aromatic ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon. sdsu.eduyoutube.com This is particularly useful for assigning the signals of the methyl groups to their corresponding carbon atoms. ekb.eg

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of its key structural features.

Aromatic C-H stretching vibrations are typically observed around 2997 cm⁻¹. scribd.com The stretching vibrations of the methyl (CH₃) groups appear near 2978 cm⁻¹. scribd.com The C=C stretching vibrations characteristic of the aromatic quinoline ring are found in the region of 1592-1495 cm⁻¹. scribd.com The C-N stretching vibration of the quinoline ring is identifiable at approximately 1310 cm⁻¹. scribd.com A crucial band for this compound is the C-Cl stretching vibration, which is observed at 818 cm⁻¹, confirming the presence of the chlorine substituent. scribd.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 2997 |

| -CH₃ | Stretch | 2978 |

| Aromatic C=C | Stretch | 1592, 1495 |

| C-N | Stretch | 1310 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can provide further structural confirmation. The empirical formula for this compound is C₁₁H₁₀ClN, and it has a molecular weight of 191.66 g/mol . sigmaaldrich.com In mass spectra, the molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) corresponding to this molecular weight. chimia.chekb.eg The fragmentation of dimethylquinolines often involves the loss of a hydrogen atom (M-H) or a methyl group (M-CH₃). cdnsciencepub.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. For a related compound, 4-chloro-2,5-dimethylquinoline, X-ray diffraction analysis revealed that the molecules are essentially planar. researchgate.net A study on various chlorinated quinolines showed a preference for crystallization in the monoclinic crystal system, with the space group P21/n being common. rasayanjournal.co.in Such analyses provide accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.

Crystal Packing and Intermolecular Interactions

The study of 4-Chloro-2,5-dimethylquinoline reveals that its molecules are essentially planar. researchgate.net The crystal structure is characterized by molecules stacked along the crystallographic a-axis. This stacking is governed by π–π interactions between the aromatic rings of adjacent molecules. Specifically, the centroids of the benzene (B151609) and pyridine (B92270) rings of neighboring molecules are alternately separated by distances of 3.649(1) Å and 3.778(1) Å. researchgate.net It is noteworthy that the crystal structure of this analogue is devoid of classical hydrogen bonds, making π–π stacking the dominant intermolecular force directing the crystal packing. researchgate.net

The crystallographic data for 4-Chloro-2,5-dimethylquinoline, which serves as a model, is summarized in the table below. researchgate.net It crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net This type of crystal system and space group is common for chlorinated quinoline derivatives. rasayanjournal.co.in The analysis of various chlorinated quinolines has shown a preference for the monoclinic crystal system (~65% of cases) and the P2₁/n (an equivalent of P2₁/c) space group (~58% of cases). rasayanjournal.co.in

| Parameter | Value for 4-Chloro-2,5-dimethylquinoline researchgate.net |

|---|---|

| Chemical Formula | C₁₁H₁₀ClN |

| Formula Weight | 191.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1082 (14) |

| b (Å) | 7.6320 (15) |

| c (Å) | 17.481 (4) |

| β (°) | 94.75 (3) |

| Volume (ų) | 945.0 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Intermolecular Interactions | π–π stacking |

Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular interactions in crystals. For related molecules, this analysis has highlighted the significance of C-H···N interactions and π-π stacking, identified by characteristic red spots on the dnorm surface and distinct triangular patterns on the shape-index surface, respectively. mdpi.com It is highly probable that similar interactions play a crucial role in the crystal lattice of this compound.

UV-Visible Spectroscopy for Electronic Transitions (Excluding Basic Properties)

The electronic absorption spectrum of quinoline and its derivatives is characterized by distinct bands in the ultraviolet-visible region, arising from electronic transitions within the aromatic system. rsc.org These transitions are typically of the π→π* and n→π* types. The π→π* transitions, which are generally more intense, originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n→π* transitions, which are of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. rsc.orgslideshare.net

For the parent quinoline molecule, absorptions are typically observed around 270 nm and 315 nm. The introduction of substituents such as chloro and methyl groups onto the quinoline ring leads to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε), a phenomenon known as the auxochromic effect. units.it

In the case of this compound, the chlorine atom at the 4-position and the methyl groups at the 2- and 6-positions are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transition bands compared to unsubstituted quinoline. up.ac.za This red shift is a common effect of substitution on aromatic systems. up.ac.za Experimental studies on related substituted quinolines support this expectation. For instance, the electronic absorption spectrum of a hydrazone derivative of 4,6-dimethylquinoline (B1618315) showed three absorption bands at 234 nm, 309 nm, and 355 nm. ekb.eg A study on 6-chloroquinoline, analyzed by Time-Dependent Density Functional Theory (TD-DFT), also provides insight into the expected electronic transitions. researchgate.net

The expected electronic transitions for this compound, based on data from analogous compounds, are summarized in the table below.

| Transition Type | Expected Wavelength Range (nm) | Description |

|---|---|---|

| π→π | ~310 - 360 | High-intensity band associated with the conjugated aromatic system, shifted to longer wavelengths due to substitution. |

| π→π | ~270 - 310 | A secondary, high-intensity band of the aromatic system. |

| n→π | ~350 - 400 | Low-intensity band, often appearing as a shoulder on the main π→π band, corresponding to the nitrogen lone pair excitation. |

It is important to note that the solvent can also influence the position of these absorption bands (solvatochromism). units.it

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy) and Computational Assignment

Vibrational spectroscopy, particularly Raman spectroscopy, provides a detailed fingerprint of a molecule's structure. When coupled with computational methods like Density Functional Theory (DFT), it becomes a powerful tool for the precise assignment of vibrational modes.

For this compound, a full vibrational analysis would involve the identification of characteristic stretching and bending modes. DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict the vibrational frequencies and intensities. researchgate.netnih.gov These theoretical predictions are then compared with experimental Raman (and FT-IR) spectra to make definitive assignments. A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for anharmonicity and basis set limitations. scribd.com

Key vibrational modes expected for this compound include:

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net

Methyl group vibrations: The methyl (CH₃) groups will exhibit symmetric and asymmetric stretching vibrations (around 2900-3000 cm⁻¹) and various bending modes at lower frequencies.

C=C and C=N stretching: The stretching vibrations of the quinoline ring's C=C and C=N bonds occur in the 1650-1400 cm⁻¹ range. scribd.com

C-Cl stretching: The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 850 and 550 cm⁻¹. scribd.com

Ring breathing modes: The entire quinoline ring system will have characteristic "breathing" and other deformation modes at lower wavenumbers.

A study on 2-chloro-3,6-bis-(quinolin-8-yloxymethyl)-quinoline, which was synthesized from 2-chloro-3,6-dimethyl quinoline, utilized DFT calculations to assign its vibrational spectra, demonstrating the utility of this combined approach. scribd.com Similarly, research on other substituted quinolines, such as 2-chloro-3-methylquinoline, has successfully employed DFT for the assignment of FT-IR and FT-Raman spectra. researchgate.net

The table below presents a selection of expected characteristic Raman bands for this compound, based on the analysis of related compounds.

| Wavenumber Range (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3100 - 3000 | Aromatic C-H | Stretching |

| 3000 - 2900 | Methyl C-H | Stretching |

| 1650 - 1550 | Ring C=C / C=N | Stretching |

| 1500 - 1400 | Ring C=C / C=N | Stretching |

| 1460 - 1440 | Methyl C-H | Asymmetric Bending |

| 1380 - 1370 | Methyl C-H | Symmetric Bending |

| 850 - 550 | C-Cl | Stretching |

Computational Chemistry and Theoretical Investigations of 4 Chloro 2,6 Dimethylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory are employed to model the electron distribution and predict chemical behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of quinoline (B57606) derivatives. researchgate.netscribd.com DFT calculations, particularly using the B3LYP functional with basis sets such as 6-31G(d,p), 6-31+G(d,p), or 6-311++G(d,p), have been successfully applied to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties. researchgate.netsci-hub.boxnih.gov

| Computational Method & Basis Set | System Studied | Key Findings | Reference |

| B3LYP/6-311++G(d,p) | 2,6-dimethylquinolinium•(H₂O)₁ | Calculated binding energy with a water molecule. | uwaterloo.ca |

| B3LYP/6-31+G(d,p) | Tri-quinoline from 2-chloro-3,6-dimethyl quinoline | Optimized electronic structure. | scribd.com |

| B3LYP/6-311G(d,p) | 1-(4-Phenylquinolin-2-yl)propan-1-one | Optimized structure, vibrational frequencies, and electronic properties. | nih.gov |

| B3LYP/6-311++G(d,p) | 6-Chloroquinoline | Geometrical structure and electronic properties. | researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for determining a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy gap between the HOMO and LUMO (ΔE) is a significant parameter; a smaller gap suggests higher reactivity. In quinoline derivatives, FMO analysis helps predict their bioactivity. For example, in a study of N‑(Arylmethoxy)‑2‑chloronicotinamides, the HOMO-LUMO energy gap was calculated to correlate with their herbicidal activity. sci-hub.box For phenothiazine (B1677639) derivatives, TD-DFT calculations have been used to analyze electronic transitions, which are often characterized by electron transfer from the HOMO to the LUMO or other low-lying unoccupied orbitals. mdpi.com While specific values for 4-Chloro-2,6-dimethylquinoline are not available in the cited literature, analysis of related compounds provides a reference for the expected range and significance of these parameters.

| Compound/System | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Quinoline Ligand 11a | 5.49 | 1.39 | 4.10 | |

| 1-(4-Phenylquinolin-2-yl)propan-1-one | -6.22 | -1.97 | 4.25 | nih.gov |

| N-(Arylmethoxy)-2-chloronicotinamide (5d, lowest activity) | -7.21 | -0.99 | 6.22 | sci-hub.box |

| N-(Arylmethoxy)-2-chloronicotinamide (5f, highest activity) | -6.89 | -1.25 | 5.64 | sci-hub.box |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netscribd.com The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). scribd.com

For quinoline derivatives, the MEP map typically shows the most negative potential localized around the nitrogen atom due to its high electronegativity, identifying it as a primary site for electrophilic attack or hydrogen bonding. scribd.comscience.gov In a study on a tri-quinoline derivative, the MEP map clearly localized the probable electrophilic and nucleophilic sites, guiding the understanding of intermolecular interactions. scribd.com For this compound, an MEP analysis would be expected to show a negative region around the quinoline nitrogen and potentially around the chlorine atom, while the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential. This information is crucial for understanding how the molecule might interact with biological receptors.

Frontier Molecular Orbital (FMO) Analysis

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide insight into static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. For quinoline derivatives, MD simulations are particularly valuable for assessing the stability of ligand-protein complexes predicted by molecular docking. bohrium.comtandfonline.commdpi.com

In studies involving quinoline derivatives as potential inhibitors of enzymes like SARS-CoV-2 main protease or various kinases, MD simulations are performed to confirm that the docked conformation is stable within the protein's active site. tandfonline.commdpi.com These simulations, often run for nanoseconds, track the trajectory of all atoms in the system. Key parameters analyzed include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position, indicating structural stability. A stable RMSD suggests the complex is not undergoing major conformational changes. mdpi.comacs.org

Root Mean Square Fluctuation (RMSF): Indicates the flexibility of individual residues or parts of the protein, highlighting regions that interact with the ligand. acs.org

Studies on halogenated quinolines have used force fields like AMBER with the FF18SB force field for the protein and the General Amber Force Field (GAFF) for the ligand to perform these simulations. acs.org Such analyses provide a more realistic picture of the binding event and strengthen the predictions made by static docking models. bohrium.comacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govijaems.com For quinoline derivatives, QSAR models are developed to predict their potential as antibacterial, antifungal, or anticancer agents and to guide the design of more potent analogues. bohrium.comijaems.comresearchgate.net

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be topological, geometric, or electronic in nature. nih.gov Statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), or Partial Least Squares (PLS) are then used to build a model that correlates a selection of these descriptors with the observed biological activity (e.g., Minimum Inhibitory Concentration, MIC). nih.govresearchgate.net

For example, a QSAR study on quinolone antibacterials against M. fortuitum and M. smegmatis utilized theoretical molecular descriptors to build predictive models without relying on experimental physicochemical data. nih.gov In a 3D-QSAR study of quinoline derivatives against colorectal carcinoma, methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used. The resulting CoMSIA model highlighted that the hydrophobic field had a significant influence on the compounds' activity. bohrium.com These models help identify the key structural features that are either beneficial or detrimental to the biological activity of interest.

| QSAR Study Subject | Method(s) Used | Key Finding | Reference |

| Quinoline derivatives for antifungal activity | Regression Analysis | Lipophilicity (cLogP) was a major influencing factor for activity. | ijaems.com |

| Quinolone antibacterials against Mycobacteria | Ridge Regression, PCR, PLS | Easily calculable topological indices explained most of the variance in activity data. | nih.gov |

| Quinoline derivatives against colorectal cancer | 3D-QSAR (CoMFA, CoMSIA) | The hydrophobic field was a critical contributor (63%) to the activity in the CoMSIA model. | bohrium.com |

| 4-aminoquinolines for antimalarial activity | Combinatorial Protocol in MLR | Identified relevant topological and structural descriptors for antimalarial activity. | researchgate.net |

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a biological target, typically a protein or enzyme. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's action. researchgate.net

For quinoline derivatives, docking studies have been extensively used to predict their binding modes and affinities for various therapeutic targets. For instance, novel pyrimidine-quinoline molecules, synthesized using this compound as a starting material, were evaluated for their antibacterial activity, a process often guided by docking. researchgate.net In other studies, quinoline derivatives have been docked against targets such as:

Bacterial and Fungal Proteins: To investigate antimicrobial potential, quinoline-coumarin hybrids were docked into peptide formylase and tubulin heterodimer proteins, showing strong binding affinities that correlated with in-vitro activity. dp.tech

Cancer-Related Enzymes: Quinoline derivatives have been docked against tubulin and DNA damage response (DDR) kinases like ATM to explore their anticancer mechanisms. bohrium.commdpi.com

Viral Proteases: As part of the search for COVID-19 therapeutics, quinoline derivatives were docked into the allosteric site of the SARS-CoV-2 main protease (Mpro). tandfonline.com

These studies typically report the binding energy (in kcal/mol), which estimates the strength of the interaction, and identify key interacting amino acid residues. Common interactions include hydrogen bonds and π-π stacking with aromatic residues in the active site. tandfonline.com

| Ligand Class | Target Protein | Docking Software/Method | Key Findings | Reference |

| Pyrimidine-quinoline hybrids | Dihydropteroate (B1496061) synthase (DHPS) | Autodock4 | Predicted binding energies ranged from -5.35 to -6.27 kcal/mol. | researchgate.net |

| Quinolone-coumarin hybrids | Peptide formylase, Tubulin | Molecular modelling simulations | Binding affinities (-7.9 to -9.4 kcal/mol) were higher than standards. | dp.tech |

| Designed quinoline derivatives | SARS-CoV-2 Mpro (6LU7) | In silico studies | Showed hydrogen bonds with key residues like His41 and Glu166. | tandfonline.com |

| Quinoline-3-carboxamides | ATM Kinase | Maestro 12.6 | Docking studies established selectivity for ATM kinase over other kinases. | mdpi.com |

Binding to Enzymes (e.g., DNA gyrase, Topoisomerase IV)

DNA gyrase and topoisomerase IV are essential bacterial enzymes belonging to the Type II topoisomerase family. fortuneonline.org They play a critical role in managing DNA topology during replication, transcription, and repair. fortuneonline.org DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating daughter chromosomes after replication. fortuneonline.org Due to their vital function in bacterial survival and their absence in humans, these enzymes are well-established targets for antimicrobial agents.

The quinoline class of compounds, particularly fluoroquinolones, are known to inhibit these enzymes. fortuneonline.org Their mechanism involves binding to the enzyme-DNA complex, effectively trapping the enzyme after it has cleaved the DNA strands. This stabilization of the cleaved complex prevents the subsequent resealing of the DNA backbone, leading to a breakdown in DNA integrity and ultimately causing bacterial cell death. fortuneonline.org

Computational molecular docking studies are frequently employed to investigate and predict the binding of novel quinoline derivatives to DNA gyrase and topoisomerase IV. frontiersin.orgdp.techresearchgate.net While specific studies focusing solely on this compound's binding are not extensively detailed in available literature, research on analogous and derivative structures is common. For instance, in silico analyses of various quinoline derivatives have demonstrated strong binding affinities for the active site of E. coli DNA gyrase. dp.tech One study on a novel quinoline analogue reported a promising binding energy of -9.3 kcal/mol for DNA gyrase. frontiersin.org These findings suggest that this compound, as a core quinoline structure, is a candidate for similar computational investigations to assess its potential inhibitory activity against these crucial bacterial enzymes.

Ligand-Protein Interactions and Binding Affinity

Molecular docking simulations are instrumental in predicting the specific interactions between a ligand, such as this compound, and the amino acid residues within the binding pocket of a target protein. These simulations calculate the binding affinity, typically reported as a free energy of binding (ΔG) in kcal/mol, where a more negative value indicates a more stable and favorable interaction.

For related quinoline derivatives, computational studies have identified key interactions, including hydrogen bonds and van der Waals or electrostatic forces, with the active sites of target enzymes. researchgate.net For example, molecular docking of certain quinoline-hybrid compounds with the DNA GyrB subunit of E. coli has revealed significant binding affinities. dp.tech The binding energies of these related compounds provide a benchmark for the potential affinity of this compound.

The table below presents data from molecular docking studies of representative quinoline derivatives against bacterial enzyme targets, illustrating the binding affinities that can be achieved by this class of compounds.

| Compound/Derivative | Target Enzyme | Binding Affinity (kcal/mol) | Reference |

| Quinoline-Coumarin Hybrid (6g) | E. coli DNA GyrB | -9.0 | dp.tech |

| Quinoline-Coumarin Hybrid (6i) | E. coli DNA GyrB | -8.5 | dp.tech |

| Quinoline-Coumarin Hybrid (6j) | E. coli DNA GyrB | -8.4 | dp.tech |

| Novel Quinoline Analogue (9) | DNA Gyrase | -9.3 | frontiersin.org |

These studies underscore the utility of in silico methods to prioritize compounds for synthesis and biological testing based on their predicted binding strength to therapeutic targets.

Theoretical Studies on Reaction Mechanisms and Pathways (e.g., Nucleophilic Substitution)

Theoretical studies are crucial for understanding the chemical reactivity of this compound, particularly the reaction mechanisms it can undergo. The presence of a chlorine atom at the C4 position of the quinoline ring makes it a prime site for nucleophilic substitution reactions. This reactivity is fundamental to its role as a versatile intermediate in the synthesis of more complex molecules. mdpi.com

Research on analogous compounds, such as 4-chloro-8-methylquinolin-2(1H)-one, provides a strong theoretical model for the types of nucleophilic substitution reactions that this compound can undergo at position 4. mdpi.com These investigations explore the reactivity of the 4-chloro group with various nucleophiles, leading to the formation of a diverse range of 4-substituted quinoline derivatives. mdpi.com

Key nucleophilic substitution pathways studied for related chloroquinolines include:

Hydrazination: Reaction with hydrazine (B178648) to substitute the chloro group with a hydrazino group. mdpi.com

Azidation: Reaction with sodium azide (B81097) to introduce an azido (B1232118) group, which can be further converted to an amino group. mdpi.com

Amination: Direct substitution of the chlorine with various primary or secondary amines. mdpi.com

Thiation: Reaction with reagents like thiourea (B124793) to replace the chlorine with a sulfur-containing group. mdpi.com

Practically, this compound serves as a key reactant for creating novel "clubbed molecules," where it is combined with other heterocyclic structures. researchgate.net For example, it is used to synthesize pyrimidine-quinoline hybrids through nucleophilic substitution, a reaction that leverages the reactivity of the C4-Cl bond. researchgate.net Theoretical calculations can model the transition states and energy barriers of these pathways, offering a deeper understanding of their kinetics and thermodynamics.

The table below summarizes potential nucleophilic substitution reactions based on studies of analogous chloroquinoline compounds.

| Reaction Type | Nucleophile | Potential Product Type | Reference |

| Hydrazination | Hydrazine | 4-Hydrazino-2,6-dimethylquinoline | mdpi.com |

| Azidation | Sodium Azide | 4-Azido-2,6-dimethylquinoline | mdpi.com |

| Amination | Amines (R-NH₂) | 4-Amino-2,6-dimethylquinoline Derivatives | mdpi.com |

| Thiation | Thiourea | 4-Thio-2,6-dimethylquinoline Derivatives | mdpi.com |

Applications in Advanced Organic Synthesis and Material Science

4-Chloro-2,6-dimethylquinoline as a Synthetic Intermediate

This compound is a valuable synthetic intermediate in organic chemistry, primarily due to the reactivity of the chlorine atom at the 4-position of the quinoline (B57606) ring. This position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups and the construction of more complex molecular structures.

The compound serves as a key starting material for the synthesis of a range of substituted quinoline derivatives. A notable application is in the preparation of hybrid molecules that combine the quinoline scaffold with other heterocyclic systems. For instance, it is a crucial reactant in the synthesis of novel pyrimidine-quinoline "clubbed" molecules. researchgate.net In these syntheses, the chlorine atom is displaced by a nucleophilic amine group from a substituted pyrimidine (B1678525), effectively linking the two heterocyclic units. researchgate.netresearchgate.net

The general reaction involves treating this compound with various 2-amino-4,6-diarylpyrimidines. researchgate.net This modular approach allows for the creation of a library of diverse quinoline derivatives by simply varying the substituents on the pyrimidine precursor. researchgate.net

Beyond simple substitution, this compound acts as a foundational scaffold for building more elaborate, fused, or linked heterocyclic systems. The quinoline core provides a rigid and planar base upon which other rings can be constructed.

The synthesis of pyrimidine-quinoline clubbed molecules is a prime example of its use as a scaffold. researchgate.netresearchgate.net In this process, the pre-formed quinoline structure is chemically "clubbed" with a pyrimidine ring system. researchgate.net The reaction of this compound with various substituted 2-pyrimidinamines leads to the formation of novel N-(2,6-dimethylquinolin-4-yl)-4,6-diarylpyrimidin-2-amine derivatives. researchgate.net This demonstrates its utility in linking distinct heterocyclic frameworks to generate complex structures with potential applications in medicinal chemistry. nih.gov

Precursor for Diverse Quinoline Derivatives

Design and Synthesis of Complex Molecular Architectures

The chemical reactivity of this compound makes it an important building block in the design and synthesis of complex molecular architectures. cymitquimica.com Its structure can be strategically modified to create larger, multi-functional molecules with specific three-dimensional shapes and properties.

An example of this is the creation of hybrid molecules where the quinoline unit is tethered to other pharmacologically relevant scaffolds. e-century.us The synthesis of pyrimidine-quinoline clubbed molecules highlights a strategy where two different bioactive heterocyclic systems are joined. researchgate.netresearchgate.net This approach to molecular design, often called molecular hybridization, aims to combine the functional properties of different molecular fragments into a single, more complex architecture. e-century.us The synthesis of these clubbed molecules from this compound and various aminopyrimidines results in high yields of new, complex chemical entities. researchgate.net

| Reactant 1 | Reactant 2 (Example) | Product (Example of Clubbed Molecule) |

| This compound | 4-(4-methoxyphenyl)-6-(4-fluorophenyl)-2-pyrimidinamine | N-(2,6-dimethylquinolin-4-yl)-4-(4-methoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine |

| This compound | 4-(4-chlorophenyl)-6-(3-bromophenyl)-2-pyrimidinamine | N-(2,6-dimethylquinolin-4-yl)-4-(4-chlorophenyl)-6-(3-bromophenyl)pyrimidin-2-amine |

Table 1: Examples of complex molecular architectures synthesized using this compound as a key building block. researchgate.net

Development of Novel Catalytic Systems

Based on a review of the available scientific literature, there are no direct applications reported for this compound in the development of novel catalytic systems. While some quinoline derivatives are investigated for their potential in coordinating with transition metals for catalytic purposes, specific research detailing the use of this compound in this context was not found.

Applications in Advanced Material Science

Currently, there is limited information in the searched scientific literature regarding the direct application of this compound in advanced material science. While the broader class of quinoline derivatives is explored for potential use in materials like Organic Light-Emitting Diodes (OLEDs) and coordination polymers, specific studies focusing on this compound for these purposes are not prominently documented. Some complex, highly substituted hexahydroquinoline derivatives have been noted for their potential to create novel materials with unique electronic and optical properties, but this has not been extended specifically to this compound. smolecule.com

Research on Biological Activities and Mechanistic Studies of 4 Chloro 2,6 Dimethylquinoline and Its Derivatives

Anticancer Research

Derivatives of 4-Chloro-2,6-dimethylquinoline have been a key focus of anticancer research, with numerous studies exploring their cytotoxic effects and underlying mechanisms of action. ekb.eg These compounds serve as a versatile scaffold for the development of new potential anticancer agents. cymitquimica.com

The cytotoxic activity of various derivatives of this compound has been evaluated against a range of human cancer cell lines.

A study involving novel synthetic hybrid quinolines derived from this compound demonstrated their cytotoxic potential. ekb.eg The cytotoxicity of these compounds was assessed using the MTT colorimetric technique against mammalian breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, with Doxorubicin (B1662922) serving as a positive control. ekb.eg One particular conjugate, a quinoline-triazole theophylline (B1681296) derivative, showed significant cytotoxicity against both cell lines. ekb.eg Notably, it was found to be more active than Doxorubicin against the PC-3 cell line. ekb.eg In contrast, a quinoline-triazole cholesterol conjugate exhibited much lower activity. ekb.eg

Another research effort focused on the synthesis of hetero-substituted indoloquinolines and thiophene-substituted benzonaphthyridines from 4-chloro-2,8-dimethylquinoline. researchgate.net The synthesized compounds were screened for their anticancer activity against HeLa and K562 cancer cells. researchgate.net Several of the newly synthesized compounds, particularly those incorporating benzothiazole (B30560) and isoquinoline (B145761) moieties, displayed stronger cytotoxic activity against both cell lines compared to the standard drug Adriamycin (ADR). researchgate.net

Furthermore, new 2-quinolyl-1,3-tropolone derivatives were synthesized and tested for their anti-proliferative activity against several human cancer cell lines. rsc.org Two compounds, in particular, showed excellent activity against six cancer cell lines of different tissue origins. rsc.org

The following table summarizes the cytotoxic activities of selected this compound derivatives:

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Quinolone-triazole theophylline conjugate (7) | MCF-7 | 6.61±0.4 | ekb.eg |

| Quinolone-triazole theophylline conjugate (7) | PC-3 | More active than Doxorubicin | ekb.eg |

| Quinolone-triazole cholesterol conjugate (6) | MCF-7 | 8.8.56±4.2 | ekb.eg |

| Indoloquinoline with benzothiazole (3a) | HeLa | 9.30 | researchgate.net |

| Indoloquinoline with benzothiazole (3a) | K562 | 6.16 | researchgate.net |

| Indoloquinoline with isoquinoline (4b) | HeLa | 2.83 | researchgate.net |

| Indoloquinoline with isoquinoline (4b) | K562 | 7.17 | researchgate.net |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The anticancer effects of this compound and its derivatives are believed to be mediated through various mechanisms, including interference with cell signaling pathways, induction of apoptosis, inhibition of protein kinases, and disruption of tubulin assembly. smolecule.com

Some quinoline (B57606) derivatives have been shown to interfere with critical cell signaling pathways involved in cancer cell proliferation and survival. smolecule.com For instance, certain derivatives may modulate pathways that are essential for tumor growth.

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Several studies suggest that derivatives of this compound can trigger apoptosis in cancer cells. smolecule.comevitachem.com For example, the 2-quinolyl-1,3-tropolone derivatives have been shown to induce apoptosis in ovarian and colon cancer cell lines. rsc.org One study demonstrated that a specific compound mixture led to a dose-dependent increase in apoptotic cells in OVCAR-8 cells. rsc.org

Protein kinases are crucial regulators of cell signaling and are often dysregulated in cancer. Quinoline derivatives have been investigated as inhibitors of various protein kinases. google.com For example, certain quinoline derivatives have been identified as inhibitors of aurora 2 kinase, a protein implicated in the development of cancers such as colorectal and breast cancer. google.com Additionally, some derivatives are thought to inhibit enzymes like DNA gyrase and topoisomerase, which are vital for cell survival. smolecule.com

Tubulin is a key component of the cytoskeleton and plays a critical role in cell division. Disruption of tubulin assembly is a validated anticancer strategy. researchgate.net Research has indicated that certain carbazole (B46965) derivatives, which can be synthesized from 4-chloro-2-methylquinolines, can inhibit tubulin assembly at micromolar levels. researchgate.net One such derivative was shown to arrest the cell cycle in the G2/M phase and induce apoptosis in HCT116 cells. researchgate.net

Proposed Mechanisms of Action in Anticancer Activity

DNA Binding and DNA Synthesis Impediment

Quinoline derivatives have been identified as compounds capable of interfering with DNA processes, a key mechanism in their biological activity. Research has shown that these molecules can interact directly with DNA or inhibit enzymes crucial for its synthesis and maintenance. For instance, some quinoline derivatives are known to inhibit dihydrofolate reductase, an enzyme essential for the synthesis of DNA precursors. researchgate.net This inhibition disrupts the parasite's ability to replicate. researchgate.net

Studies on pyrimido[4',5':4,5]thieno(2,3-b)quinoline derivatives have demonstrated their ability to bind to DNA. waocp.org Spectroscopic analysis and dye displacement assays confirmed an intercalative mode of binding, where the molecules insert themselves between the base pairs of the DNA double helix. waocp.org This was further supported by computational docking studies, which visualized the intercalation of these molecules into the DNA structure. waocp.org Similarly, indolo[2,3-b]quinoline derivatives have been found to possess DNA-binding properties and can inhibit topoisomerase II, an enzyme that manages DNA tangles during replication and transcription. nih.gov The mechanism of action for some quinoline-based antimicrobial agents is attributed to the disruption of bacterial DNA synthesis through the inhibition of key enzymes. bohrium.com

Generation of Oxidative Stress